

Spectroscopic Analysis of 4-Hydroxycyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxycyclohexanone

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Introduction: **4-Hydroxycyclohexanone** (CAS No: 13482-22-9), with a molecular formula of $C_6H_{10}O_2$ and a molecular weight of 114.14 g/mol, is a bifunctional organic compound containing both a ketone and a hydroxyl group.[1][2] Its structural features make it a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation and purity assessment are critical. This guide provides an in-depth overview of the key spectroscopic data for **4-Hydroxycyclohexanone**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—complete with data interpretation and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

The 1H NMR spectrum of **4-Hydroxycyclohexanone** provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the carbonyl group are deshielded and typically appear between 2.0-2.5 ppm.[3] The proton on the carbon bearing the hydroxyl group (the carbinol proton) is also deshielded.

Table 1: 1H NMR Spectroscopic Data for **4-Hydroxycyclohexanone** (Typical Values)

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~ 4.0	Multiplet	1H	H-4 (CH-OH)
~ 2.8	Singlet	1H	-OH
~ 2.3 - 2.5	Multiplet	4H	H-2, H-6 (CH ₂ -C=O)
~ 1.9 - 2.1	Multiplet	4H	H-3, H-5 (CH ₂ -CH)

Note: Data is based on typical chemical shift values for similar functional groups. The exact chemical shifts, particularly for the hydroxyl proton, can vary with solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of a ketone is highly deshielded and is a key diagnostic peak, typically appearing far downfield.[4]

Table 2: ¹³C NMR Spectroscopic Data for **4-Hydroxycyclohexanone** (Typical Values)

Chemical Shift (δ) ppm	Provisional Assignment
~ 210	C1 (C=O)
~ 68	C4 (CH-OH)
~ 39	C2, C6
~ 34	C3, C5

Note: Data is based on typical chemical shift values for cyclohexanone derivatives. The carbonyl carbon for cyclohexanone itself appears around 223 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Hydroxycyclohexanone** is characterized by two strong, distinct absorptions: a broad

peak for the hydroxyl group (O-H) and a sharp, intense peak for the carbonyl group (C=O).

Table 3: Key IR Absorptions for **4-Hydroxycyclohexanone**

Frequency (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H Stretch (Alcohol)
2950 - 2850	Medium/Strong	C-H Stretch (Aliphatic)
~ 1715	Strong, Sharp	C=O Stretch (Saturated Ketone)

Note: The carbonyl stretching frequency for saturated aliphatic ketones typically appears around 1715 cm⁻¹.^[6] The O-H stretch is often broad due to hydrogen bonding.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Hydroxycyclohexanone** (MW = 114.14), the molecular ion peak ([M]⁺) would be observed at m/z 114. The fragmentation is dominated by patterns characteristic of cyclic ketones.

A primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.^[8] Another common fragmentation for cyclic ketones involves ring-opening followed by further cleavage, often leading to a characteristic base peak. For the related cyclohexanone, fragmentation of the m/z 98 radical cation produces a base peak at m/z 55.^[9] The loss of a water molecule (18 Da) from the molecular ion is also a common pathway for alcohols.^[9]

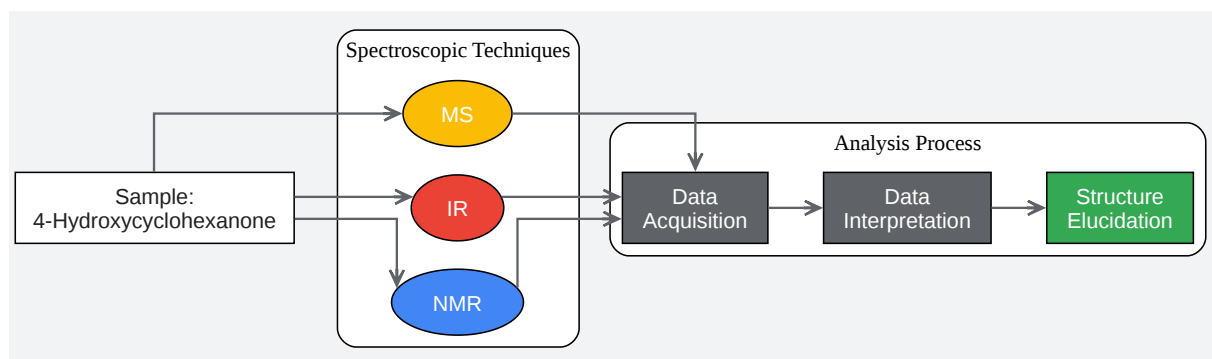
Table 4: Mass Spectrometry Fragmentation Data for **4-Hydroxycyclohexanone**

m/z	Relative Intensity	Proposed Fragment
114	Moderate	$[\text{C}_6\text{H}_{10}\text{O}_2]^+$ (Molecular Ion, M^+)
96	Moderate	$[\text{M} - \text{H}_2\text{O}]^+$
85	Moderate	$[\text{M} - \text{C}_2\text{H}_5]^+$ or $[\text{M} - \text{CHO}]^+$ (α -cleavage)
57	Strong	$[\text{C}_3\text{H}_5\text{O}]^+$ or $[\text{C}_4\text{H}_9]^+$
55	Base Peak	$[\text{C}_3\text{H}_3\text{O}]^+$ or $[\text{C}_4\text{H}_7]^+$

Note: Fragmentation patterns are predicted based on the established behavior of ketones and alcohols under electron ionization.[3][9][10]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound like **4-Hydroxycyclohexanone** using multiple spectroscopic techniques.



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Caption: Workflow for structural analysis via NMR, IR, and MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **4-Hydroxycyclohexanone**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Hydroxycyclohexanone** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the sample tube into the NMR spectrometer. Ensure the sample is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans is required (e.g., 1024 or more).
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate them using the TMS signal at 0 ppm. Integrate the ^1H NMR signals and identify the chemical shifts for all peaks.

IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** Since **4-Hydroxycyclohexanone** is a liquid at room temperature, the simplest method is to prepare a thin film.^[11] Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform film.
- **Background Spectrum:** Place the salt plates (or an empty sample holder) in the spectrometer and run a background scan to record the spectrum of atmospheric CO_2 and H_2O , as well as the plates themselves.

- **Sample Spectrum:** Place the prepared sample in the spectrometer's sample compartment.
- **Data Acquisition:** Acquire the IR spectrum, typically over a range of 4000 to 400 cm^{-1} . The instrument software will automatically subtract the background spectrum from the sample spectrum.
- **Data Analysis:** Identify the frequencies of the major absorption bands and compare them to correlation tables to assign functional groups.

Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a Gas Chromatograph (GC-MS) for separation prior to analysis.
- **Ionization:** Utilize Electron Ionization (EI) as the standard method. Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular radical cation ($\text{M}^{+\cdot}$) and various fragment ions.^[12]
- **Mass Analysis:** Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** Generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The peak with the highest abundance is designated the base peak.

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